molecular formula C8H11IN2O4 B2623183 5-IOdo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione CAS No. 1396408-90-4

5-IOdo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione

Cat. No.: B2623183
CAS No.: 1396408-90-4
M. Wt: 326.09
InChI Key: IDQPGABOFSFEQM-UHFFFAOYSA-N
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Description

5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione is a chemical compound with the molecular formula C8H11IN2O4 and a molecular weight of 326.09 g/mol . This compound is characterized by the presence of an iodine atom at the 5th position of the pyrimidine ring and two methoxymethyl groups at the 1st and 3rd positions. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione involves several steps. One common method includes the iodination of a pyrimidine derivative followed by the introduction of methoxymethyl groups. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with DNA replication and transcription. The iodine atom and methoxymethyl groups play a crucial role in its interaction with enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar compounds to 5-Iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione include other iodinated pyrimidine derivatives and nucleoside analogs. These compounds share structural similarities but differ in their specific functional groups and positions of substitution. For example:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-iodo-1,3-bis(methoxymethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O4/c1-14-4-10-3-6(9)7(12)11(5-15-2)8(10)13/h3H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQPGABOFSFEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(C(=O)N(C1=O)COC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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